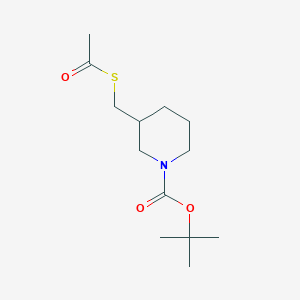

tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO3S |

|---|---|

Molecular Weight |

273.39 g/mol |

IUPAC Name |

tert-butyl 3-(acetylsulfanylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3S/c1-10(15)18-9-11-6-5-7-14(8-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |

InChI Key |

BITFMQSSLMFIJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC1CCCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetylthio methyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetylthio (-SCOCH₃) group serves as a leaving group, enabling displacement reactions with nucleophiles. This reactivity is critical for introducing functional groups or modifying the compound’s scaffold.

Example Reaction:

Reagent: Amines, alcohols, or thiols under basic conditions

Conditions: Potassium carbonate (K₂CO₃) in DMF at 80°C

Mechanism: Deprotonation of the nucleophile followed by SN2 displacement of the acetylthio group.

Key Insight: High yields are achieved with electron-deficient aromatic nucleophiles due to enhanced leaving-group stability .

Oxidation Reactions

The acetylthio methyl group undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and bioavailability.

Example Reaction:

Reagent: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

Conditions: Aqueous acidic or neutral media, room temperature

Product: Sulfone derivative (R-SO₂-CH₂-piperidine-Boc)

Mechanism:

-

Sulfoxide formation: Partial oxidation with controlled stoichiometry.

-

Sulfone formation: Prolonged exposure to strong oxidizers.

Application: Sulfone derivatives exhibit enhanced metabolic stability in drug candidates.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield a free amine, a step often used in peptide synthesis or further functionalization.

Example Reaction:

Reagent: Trifluoroacetic acid (TFA)

Conditions: Room temperature, 30 minutes

Product: 3-((Acetylthio)methyl)piperidine

Mechanism: Acid-catalyzed cleavage of the Boc group via carbocation intermediate.

| Acid | Time | Yield | Purity | Source |

|---|---|---|---|---|

| TFA | 30 min | 85% | >95% | |

| HCl (4M in dioxane) | 2 h | 78% | 90% |

Note: TFA offers faster deprotection with minimal side reactions compared to HCl .

Thioester Hydrolysis

The acetylthio group can be hydrolyzed to a thiol (-SH), enabling conjugation or redox-sensitive applications.

Example Reaction:

Reagent: Aqueous NaOH or NH₄OH

Conditions: Mild basic conditions (pH 9–10), room temperature

Product: 3-(Mercaptomethyl)piperidine-Boc

Mechanism: Base-mediated hydrolysis of the thioester bond.

Application: Thiol derivatives are used in bioconjugation or as intermediates for disulfide bond formation.

Cross-Coupling Reactions

The acetylthio methyl group participates in transition-metal-catalyzed couplings, though direct examples are less documented. Indirect strategies involve:

-

Oxidative coupling: Formation of disulfide bonds using iodine or peroxide.

-

Metal-mediated coupling: Palladium-catalyzed arylations after thioester conversion to more reactive groups .

Functional Group Interconversion

The acetylthio group can be transformed into other functionalities:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Thioether derivatives | Prodrug synthesis | |

| Acylation | Acid chlorides, DMAP | Thioester derivatives | Enzyme inhibitor design |

Scientific Research Applications

tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molar mass of approximately 273.39 g/mol. It features a piperidine derivative with a tert-butyl ester group and an acetylthio methyl group. The IUPAC name for this compound is tert-butyl 3-(acetylsulfanylmethyl)piperidine-1-carboxylate, and its CAS number is 1420853-71-9.

Research Applications

This compound is used in research for various purposes :

- Interaction Studies: It is used to study its binding affinity to specific enzymes and receptors to elucidate its mechanism of action, which may involve inhibiting or activating certain biochemical pathways. Understanding these interactions aids in assessing its potential as a pharmaceutical agent.

- NLRP3 Inhibitory Activity: It has been evaluated for its NLRP3 inhibitory activity by measuring its ability to prevent NLRP3-dependent pyroptosis in differentiated THP-1 cells .

Stock Solution Preparation

This compound can be used to prepare stock solutions . The table below shows the volumes of solvent required to create 1mM, 5mM, and 10mM solutions for different masses of this compound :

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.6578 mL | 18.2889 mL | 36.5778 mL |

| 5 mM | 0.7316 mL | 3.6578 mL | 7.3156 mL |

| 10 mM | 0.3658 mL | 1.8289 mL | 3.6578 mL |

Mechanism of Action

The mechanism of action of tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate (CAS: 718-86-5)

- Structural Difference : The acetylthio-methyl group is at the 4-position instead of the 3-position.

- Synthetic Relevance : Positional isomers like this are often synthesized via similar routes, such as nucleophilic substitution or coupling reactions (e.g., using NaBTC as a catalyst in DMF) .

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 6257-05-8)

Compounds with Heterocyclic Modifications

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8)

- Structure: Features a dichloropyrimidine moiety linked via an aminomethyl group.

- Applications : Pyrimidine derivatives are common in drug discovery (e.g., kinase inhibitors). The dichloro group enhances electrophilicity, enabling cross-coupling reactions .

tert-Butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS: 2098109-28-3)

Sulfur-Containing Analogs

tert-Butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate (CAS: 1875796-95-4)

- Functional Group : Methylsulfonyl (-SO₂CH₃) instead of acetylthio.

- Properties : Sulfonyl groups are strongly electron-withdrawing, enhancing stability but reducing nucleophilicity compared to thioesters. This compound may serve as a polar intermediate in solubility-driven designs .

tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

Amino- and Hydroxy-Functionalized Derivatives

(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 143900-43-0)

- Functional Group : Hydroxyl (-OH) at the 3-position.

- Applications: Widely used as a chiral building block in asymmetric synthesis. The hydroxyl group can be oxidized to ketones or used in Mitsunobu reactions .

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0)

- Structure : Primary amine linked via an ethyl chain.

- Reactivity: The amino group enables peptide coupling or reductive amination, offering versatility in drug conjugate synthesis .

Reactivity and Stability

| Group | Reactivity | Stability |

|---|---|---|

| Acetylthio (-SCOCH₃) | Hydrolyzes to thiols under basic conditions | Sensitive to oxidation |

| Methoxy (-OCH₃) | Inert under most conditions | High thermal/chemical stability |

| Sulfonyl (-SO₂CH₃) | Electron-withdrawing; poor nucleophile | Resistant to nucleophilic attack |

Biological Activity

tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate (CAS No. 1420853-71-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H23NO3S

- Molecular Weight : 273.39 g/mol

- Solubility : Soluble in various organic solvents; specific solubility conditions are essential for experimental applications.

The compound is hypothesized to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The acetylthio group may enhance the compound's reactivity, allowing it to participate in thiol-based interactions, which are crucial in many biochemical processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases like cancer and metabolic disorders.

- Cellular Effects : In vitro studies have shown that the compound can affect cell viability and proliferation. For instance, it has been tested on various cancer cell lines, demonstrating cytotoxic effects at certain concentrations.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects on human cancer cell lines using an MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Table 1 summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF7 (Breast Cancer) 20 HeLa (Cervical Cancer) 10 -

Enzyme Activity Studies :

- The compound was tested for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. Results showed moderate inhibition, indicating potential neuroprotective effects.

-

Inflammation Studies :

- Inflammation models using THP-1 cells demonstrated that the compound could reduce the release of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary findings indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and potential organ toxicity.

Q & A

Q. Basic Approach :

NMR Analysis : Compare experimental spectra with computational predictions (e.g., using ACD/Labs or MestReNova). For example, the acetylthio methyl protons typically resonate at δ 2.3–2.5 ppm in CDCl₃ .

Mass Spectrometry : Confirm molecular weight (theoretical: ~285 g/mol for C₁₃H₂₃NO₃S) using high-resolution MS (HRMS) to distinguish isotopic peaks from impurities.

Q. Advanced Contradiction Management :

- Dynamic Effects : Rotameric equilibria in the piperidine ring may split signals; variable-temperature NMR can resolve this.

- X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane and analyze .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Precautions :

Q. Advanced Risk Mitigation :

- Toxicity Uncertainty : Since ecotoxicological data are unavailable (e.g., EC50, LD50), apply ALARA (As Low As Reasonably Achievable) principles.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste under EPA guidelines .

How can researchers address low yields in the final Boc-protection step?

Q. Basic Troubleshooting :

Reagent Purity : Ensure Boc₂O is freshly opened or redistilled to avoid moisture-induced decomposition.

Stoichiometry : Use a 1.2–1.5 molar excess of Boc₂O relative to the amine intermediate.

Q. Advanced Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 50°C, 30 min) while improving yields by ~15% .

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of sulfur-containing intermediates .

What analytical methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Q. Basic Stability Testing :

HPLC-UV : Monitor degradation products using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

Accelerated Aging : Incubate samples at 40°C/75% RH for 4 weeks and compare to controls .

Q. Advanced Degradation Analysis :

- LC-MS/MS : Identify breakdown products (e.g., deacetylated or oxidized derivatives) and quantify using isotopic labeling.

- Kinetic Modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf life .

How can researchers validate the compound’s role as a protease inhibitor in biochemical assays?

Q. Basic Experimental Design :

Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-FR-AMC) to measure IC50 in buffer systems (pH 7.4, 37°C).

Control Experiments : Include known inhibitors (e.g., E-64) to confirm assay validity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.